1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene
Description
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by two methoxy groups at positions 1 and 2, a fluorine atom at position 4, and a fluoromethyl (-CH₂F) substituent at position 2. This structure combines electron-donating methoxy groups with electron-withdrawing fluorine and fluoromethyl moieties, resulting in unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine substitution enhances metabolic stability and bioavailability . The fluoromethyl group distinguishes it from related derivatives, offering a balance between lipophilicity and reactivity compared to bulkier substituents like trifluoromethyl (-CF₃) .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
BESJXRCDYSFITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CF)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,2-dimethoxybenzene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation under controlled conditions. The fluoromethyl group (-CHF₂) and methoxy groups influence reaction pathways:
Key Observations :
-
Methoxy groups direct oxidation to the para position relative to fluorine.
-
Fluorine’s electron-withdrawing effect stabilizes intermediates, improving yields compared to non-fluorinated analogues .
Reduction Reactions
Reductive transformations target the fluoromethyl group and aromatic ring:
Mechanistic Insights :
-
Palladium-catalyzed hydrogenation proceeds via adsorption of the fluoromethyl group onto the catalyst surface, followed by sequential HF elimination and hydrogen addition .
-
LiAlH₄ preferentially reduces carbonyl intermediates formed during partial oxidation.
Electrophilic Substitution Reactions
The compound participates in directed electrophilic substitutions, with regioselectivity controlled by methoxy groups:
Regiochemical Analysis :
-
Methoxy groups strongly activate the ring at ortho/para positions, but steric hindrance from fluoromethyl directs substitution to C-5 or C-6.
-
Fluorine’s inductive effect slightly deactivates the ring, moderating reaction rates compared to non-fluorinated derivatives .
Nucleophilic Aromatic Substitution
The fluorine atom undergoes substitution under harsh conditions:
Kinetic Data :
-
Fluorine’s poor leaving-group ability necessitates high temperatures and strong bases.
-
Methoxy groups stabilize transition states through resonance, lowering activation energy by ~15% versus des-methoxy analogues .
Cross-Coupling Reactions
The fluoromethyl group participates in palladium-catalyzed couplings:
Optimization Challenges :
-
Fluoromethyl groups can poison catalysts; ligand choice (e.g., Xantphos) mitigates deactivation .
-
Steric bulk adjacent to reaction site reduces coupling efficiency by ~20% compared to planar analogues .
Photochemical Reactions
UV irradiation induces unique reactivity:
Safety Note :
-
Photoreactions require rigorous exclusion of moisture to prevent hydrolysis of fluorinated intermediates.
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes degradation:
| Temperature | Atmosphere | Major Products | Half-Life |
|---|---|---|---|
| 220°C | N₂ | Fluoromethane + 1,2-dimethoxy-4-fluorobenzene | 45 min |
| 250°C | Air | COF₂ + methoxy-substituted PAHs | 12 min |
| 300°C | Vacuum | Graphitic carbon + HF | 3 min |
Analytical Methods :
Scientific Research Applications
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy groups can also influence the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The fluoromethyl (-CH₂F) group in the target compound is less electron-withdrawing than -CF₃ but more than a single -F. This moderates its reactivity in electrophilic substitution reactions.
- Steric Impact : Fluoromethyl (-CH₂F) is smaller than -CF₃, reducing steric hindrance in catalytic reactions compared to trifluoromethyl analogs .
- Stability : Unlike nitro derivatives (e.g., 1,2-dimethoxy-4-nitrobenzene), the fluoromethyl group avoids explosive hazards but may introduce hydrolytic instability under basic conditions .
Physicochemical Properties
- Solubility: The fluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs, though less than trifluoromethyl derivatives .
- Thermal Stability : Fluorine and methoxy groups contribute to thermal stability, with decomposition temperatures likely exceeding 200°C (based on MS data in ) .
- Spectroscopic Data : Similar to , characterization of the target compound would involve ¹⁹F NMR (δ ~ -120 ppm for -CH₂F) and LC-MS for molecular ion confirmation .
Biological Activity
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique arrangement of its methoxy and fluoro groups contributes to its reactivity and interaction with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is , with a molecular weight of approximately 202.19 g/mol. Its structure features:
- Two methoxy groups (-OCH₃)
- One fluoro group (-F)
- One fluoromethyl group (-CHF₂)
This configuration enhances the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
Biological Activity
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene exhibits several biological activities that are primarily linked to its interaction with enzymes and receptors. Key findings include:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Studies have shown that similar fluorinated compounds can inhibit COX enzymes, which are critical in inflammation pathways.
- Kinase Inhibition : Structure-activity relationship studies suggest that modifications in the methoxy and fluoro groups can enhance selectivity towards specific kinases, such as GRK2, impacting signal transduction pathways .
Antimicrobial Activity
Preliminary investigations have suggested potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example:
- Compounds with methoxy and fluoro substitutions have shown significant antibacterial activity against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene or related compounds:
The mechanisms through which 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene exerts its biological effects are still under investigation but may include:
- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, altering their function.
- Receptor Interaction : Acting as an agonist or antagonist at specific receptors involved in neurotransmission or hormonal regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
